1-(3,4-Dimethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-3-carboxamide
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Overview
Description
1-(3,4-Dimethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Amidation: The final step involves the reaction of the sulfonyl piperidine intermediate with 3-hydroxypropylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxybenzenesulfonyl)piperidine-3-carboxamide: Lacks the hydroxypropyl group.
N-(3-Hydroxypropyl)piperidine-3-carboxamide: Lacks the sulfonyl group.
1-(3,4-Dimethoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide: Contains a methyl group instead of the hydroxypropyl group.
Uniqueness
1-(3,4-Dimethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-3-carboxamide is unique due to the presence of both the sulfonyl and hydroxypropyl groups, which may confer specific biological activities and chemical reactivity not found in similar compounds.
Properties
Molecular Formula |
C17H26N2O6S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(3-hydroxypropyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H26N2O6S/c1-24-15-7-6-14(11-16(15)25-2)26(22,23)19-9-3-5-13(12-19)17(21)18-8-4-10-20/h6-7,11,13,20H,3-5,8-10,12H2,1-2H3,(H,18,21) |
InChI Key |
YXSNNOTVZXYAAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCCO)OC |
Origin of Product |
United States |
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